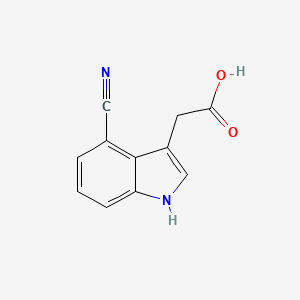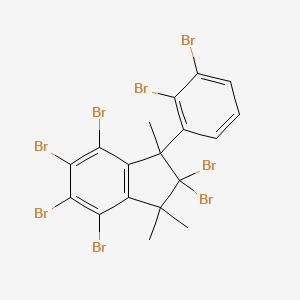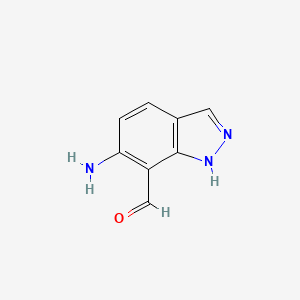
(S)-4-(1-hydrazinyléthyl)benzoate d’éthyle benzènesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Ethyl 4-(1-hydrazinylethyl)benzoate Benzenesulfonate is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an ethyl ester group, a hydrazine moiety, and a benzenesulfonate group
Applications De Recherche Scientifique
(S)-Ethyl 4-(1-hydrazinylethyl)benzoate Benzenesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its hydrazine moiety.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of specialty chemicals and materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Ethyl 4-(1-hydrazinylethyl)benzoate Benzenesulfonate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Preparation of (S)-Ethyl 4-bromobenzoate: This can be achieved by the esterification of 4-bromobenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid.
Formation of (S)-Ethyl 4-(1-hydrazinylethyl)benzoate: The bromine atom in (S)-Ethyl 4-bromobenzoate is substituted with a hydrazine group through a nucleophilic substitution reaction. This step requires the use of hydrazine hydrate as the nucleophile and a suitable solvent such as ethanol or methanol.
Conversion to Benzenesulfonate Salt: The final step involves the reaction of (S)-Ethyl 4-(1-hydrazinylethyl)benzoate with benzenesulfonic acid to form the benzenesulfonate salt. This reaction is typically carried out in an aqueous medium at room temperature.
Industrial Production Methods
Industrial production of (S)-Ethyl 4-(1-hydrazinylethyl)benzoate Benzenesulfonate follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include the choice of solvents, reaction temperature, and purification methods such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-Ethyl 4-(1-hydrazinylethyl)benzoate Benzenesulfonate undergoes various types of chemical reactions, including:
Oxidation: The hydrazine moiety can be oxidized to form azobenzene derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Azobenzene derivatives.
Reduction: Corresponding alcohols.
Substitution: Substituted benzoate derivatives.
Mécanisme D'action
The mechanism of action of (S)-Ethyl 4-(1-hydrazinylethyl)benzoate Benzenesulfonate involves its interaction with specific molecular targets. The hydrazine moiety can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. This compound may also interact with enzymes and receptors, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 4-(1-hydrazinylethyl)benzoate
- Methyl 4-(1-hydrazinylethyl)benzoate
- Propyl 4-(1-hydrazinylethyl)benzoate
Uniqueness
(S)-Ethyl 4-(1-hydrazinylethyl)benzoate Benzenesulfonate is unique due to its specific stereochemistry and the presence of the benzenesulfonate group. This combination of features imparts distinct chemical reactivity and potential biological activity compared to similar compounds.
Propriétés
IUPAC Name |
benzenesulfonic acid;ethyl 4-[(1S)-1-hydrazinylethyl]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2.C6H6O3S/c1-3-15-11(14)10-6-4-9(5-7-10)8(2)13-12;7-10(8,9)6-4-2-1-3-5-6/h4-8,13H,3,12H2,1-2H3;1-5H,(H,7,8,9)/t8-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKELBFSJSQMTLO-QRPNPIFTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C(C)NN.C1=CC=C(C=C1)S(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)[C@H](C)NN.C1=CC=C(C=C1)S(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(tert-Butyl)-7a-methylhexahydrobenzo[d]oxazol-2(3H)-one](/img/structure/B585850.png)

![5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline](/img/structure/B585852.png)





![N,N-diethylethanamine;3-[2-[(E)-[5,5-dimethyl-3-[(Z)-[3-(3-sulfopropyl)-1,3-benzothiazol-2-ylidene]methyl]cyclohex-2-en-1-ylidene]methyl]-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate](/img/structure/B585865.png)
![[1-(5-Fluoropentyl)indol-3-yl]-(2,3,4,5-tetradeuterio-6-iodophenyl)methanone](/img/structure/B585869.png)

